![molecular formula C19H22N4O3 B2635520 9-(2,5-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 367907-45-7](/img/structure/B2635520.png)
9-(2,5-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “9-(2,5-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one” belongs to the class of quinazolinones, which are heterocyclic compounds known for their diverse pharmacological activities . Quinazolinones and their derivatives are known for their antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Synthesis Analysis
The synthesis of this compound involves a three-component reaction between aldehydes, dimedone, and 3-amino-1,2,4-triazole or 2-aminobenzimidazole in acetic acid as the reaction medium at 60 °C . This method is noted for its efficiency, yielding good results without the need for a catalyst .Molecular Structure Analysis
The molecular structure of this compound includes a 5,6,7,8-tetrahydropyridine ring, which adopts a half-chair conformation . The fused-thieno [2,3-d]pyrimidine ring system is essentially planar and forms a dihedral angle with the attached phenyl ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are primarily condensation reactions . The reactions involve the use of aldehydes and a cyclic beta-diketone with 2-aminobenzothiazole, 2-aminobenzimidazole, or 3-amino-1,2,4-triazole .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a half-chair conformation of the 5,6,7,8-tetrahydropyridine ring and a planar fused-thieno [2,3-d]pyrimidine ring system . More specific details about the physical and chemical properties of this compound are not available in the retrieved literature.Scientific Research Applications
Energetic Materials
The compound belongs to the [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials . These materials are synthesized effectively using monosubstituted tetrazine or tetrazine-based fused rings as starting materials . They exhibit excellent insensitivity toward external stimuli and very good calculated detonation performance .
Secondary Explosives
The compound could be used as a secondary explosive . It exhibits excellent insensitivity toward external stimuli and a very good calculated detonation performance that are comparable to the current secondary-explosive benchmark, CL-20 .
Heat-Resistant Explosives
The compound has a significant potential as a heat-resistant explosive . It has a remarkable measured density, excellent thermal stability, and very good calculated detonation performance .
Primary Explosives
The compound could be used as a primary explosive . It is very sensitive but exhibits excellent calculated detonation performance .
PCAF Inhibitors
The compound could be used in the development of novel PCAF inhibitors with potential anticancer activity . Targeting PCAF with small inhibitor molecules has emerged as a potential therapeutic strategy for the treatment of cancer .
Anticancer Activity
The compound could be used in the treatment of cancer . It has shown potent activity against HePG2, MCF-7, PC3, and HCT-116 .
Luminescent Properties
The compound shows weak luminescent properties in MeCN solution .
Ambipolar Semiconductor Properties
Mechanism of Action
Target of Action
Compounds with similar structures have been found to target enzymes or receptors, forming a stable, irreversible bond .
Mode of Action
The mode of action of ChemDiv1_016537 involves forming a stable, irreversible bond with its targets . This covalent bond formation leads to prolonged and often more potent inhibition, translating into greater therapeutic efficacy and dosage efficiency .
Biochemical Pathways
Similar compounds have been shown to effectively shut down key molecular pathways, reducing the potential for resistance development .
Pharmacokinetics
Covalent inhibitors like chemdiv1_016537 generally ensure sustained activity at the target site, reducing the potential for resistance development .
Result of Action
Similar compounds have been found to have significant therapeutic effects due to their ability to form a permanent bond with target enzymes or receptors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ChemDiv1_016537. Generally, factors such as pH, temperature, and the presence of other molecules can affect the activity of similar compounds .
properties
IUPAC Name |
9-(2,5-dimethoxyphenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-19(2)8-13-16(14(24)9-19)17(23-18(22-13)20-10-21-23)12-7-11(25-3)5-6-15(12)26-4/h5-7,10,17H,8-9H2,1-4H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFHEFYVURXKKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC=N3)N2)C4=C(C=CC(=C4)OC)OC)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3'-phenyl-1-(prop-2-yn-1-yl)-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2635438.png)
![N-[(5-benzoylthiophen-2-yl)methyl]naphthalene-1-sulfonamide](/img/structure/B2635439.png)
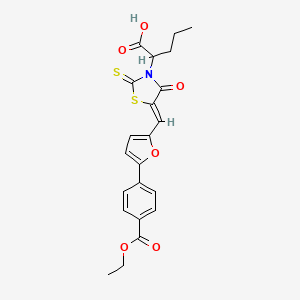
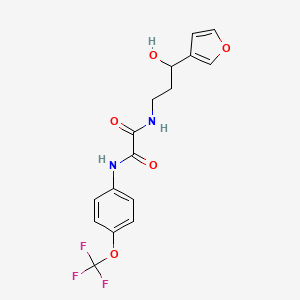


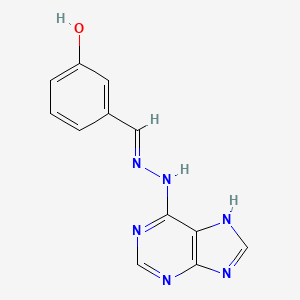
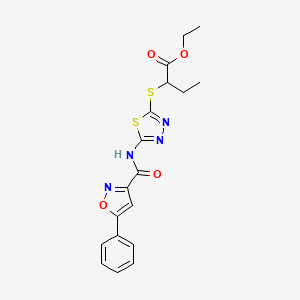
![2-amino-3-({(E)-[2-(4-chlorophenoxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2635451.png)
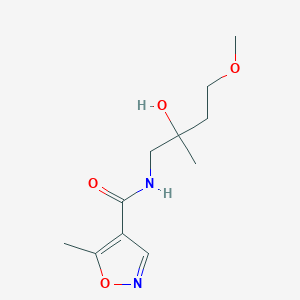
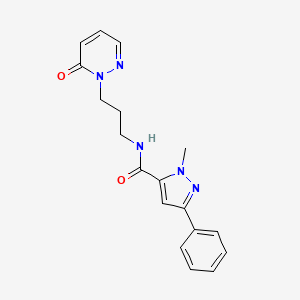
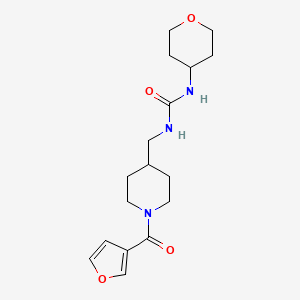
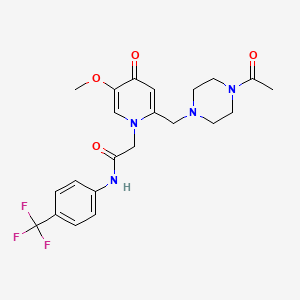
![2-(2-bromophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2635458.png)